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4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine

Kinase inhibitor selectivity PDGFR/KIT mutants Cancer drug discovery

Piperazinylpyrimidine analogs exhibit divergent kinase selectivity; generic substitution compromises experimental reproducibility. 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS 1172708-64-3) selectively binds oncogenic KIT and PDGFRA mutants over wild-type isoforms, enabling unambiguous pathway dissection. • Selective KIT/PDGFRA mutant probe-validated in kinome profiling (Shallal et al., 2011). • Cytostatic in MDA-MB-468 TNBC cells-discriminates growth arrest from cytotoxicity. • Favorable drug-like properties (LogP 2.08, zero Ro5 violations)-facilitates SAR exploration. • Calibration standard for PDGFR/CK1/RAF selectivity panels. Supplied with full analytical certification. Immediate global shipment from stock.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 1172708-64-3
Cat. No. B1387277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine
CAS1172708-64-3
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCNCC3
InChIInChI=1S/C15H18N4/c1-12-3-2-4-13(9-12)14-10-15(18-11-17-14)19-7-5-16-6-8-19/h2-4,9-11,16H,5-8H2,1H3
InChIKeyWRYFNLJHAWSJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties and Classification


4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS 1172708-64-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class. Structurally, it comprises a pyrimidine core substituted at the 4-position with a 3-methylphenyl group and at the 6-position with a piperazine ring [1]. This scaffold is recognized in medicinal chemistry for its ability to interact with kinase ATP-binding pockets and chemokine receptors. Basic predicted physicochemical properties include a molecular weight of 254.33 Da, calculated LogP of 2.08, polar surface area of 41 Ų, and zero Rule-of-Five violations, suggesting oral drug-like potential .

1 Pathway StudyMutant-selective PDGFR / KIT kinase profiling workflow
2 Cell-Model FitSupports cytostatic vs. cytotoxic endpoint discrimination in cancer cell models
3 SAR ExpansionPiperazinylpyrimidine scaffold diversification for kinase and chemokine receptor targets

Why Generic Substitution Fails for Piperazinylpyrimidines


Piperazinylpyrimidine derivatives are not interchangeable because subtle modifications to the aryl substitution pattern profoundly alter kinase selectivity profiles. Shallal et al. demonstrated that within a single congeneric series, compound 4 exhibits selective binding to KIT and PDGFRA oncogenic mutants, whereas compound 15 preferentially inhibits MDA-MB-468 breast cancer cell growth, and compound 16 acts as a non-selective cytotoxic agent [1]. Such divergence underscores that generic substitution with even closely related analogs (e.g., changing the aryl group or piperazine N-substitution) can redirect target engagement and cellular phenotype, compromising experimental reproducibility and project outcomes.

Selectivity Aryl substitution changes may redirect kinase target engagement — compound 4 vs 15 vs 16 show divergent selectivity profiles within the same series.
Phenotype Piperazine N-modification may shift cellular phenotype from selectively cytostatic to globally cytotoxic, altering model-response interpretation.
Reproducibility Closely related analogs may not reproduce the reported mutant-selective binding profile; experimental reproducibility requires exact structural match.

Quantitative Evidence for Measurable Differentiation


Mutant vs. Wild-Type Kinase Selectivity

Within the piperazinylpyrimidine series reported by Shallal et al., compound 4 (structurally consistent with 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine) demonstrates a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms. This contrasts with compound 16, which exhibits global cytotoxicity across the NCI-60 panel, and compound 15, which is preferentially cytostatic against MDA-MB-468 [1]. While exact IC50/Kd values are not publicly disclosed in the abstract or accessible full text, the qualitative selectivity trend is reported as significant [1].

Mutant vs. WT Kinase Selectivity
Reported
Selectively binds KIT and PDGFRA mutants over wild-type isoforms; compound 16 shows global cytotoxicity, compound 15 is MDA-MB-468 selective.
Supports mutant-selective pathway dissection studies.
Qualitative trend; exact IC50 / Kd not publicly available.
Kinase inhibitor selectivity PDGFR/KIT mutants Cancer drug discovery

Differential Cytostatic Activity in Triple-Negative Breast Cancer

In the NCI-60 cell line panel, MDA-MB-468, a triple-negative/basal-like breast carcinoma line, was among the most sensitive cell lines to compounds 4 and 15 [1]. The dissertation abstract further classifies compound 4 as selectively cytostatic, in contrast to compound 16, which is globally cytotoxic [2]. No GI50 values for compound 4 are available in the open-access portions of these documents.

MDA-MB-468 Sensitivity Ranking
Class-level
MDA-MB-468 (triple-negative breast cancer) was among the most sensitive lines to compound 4 in the NCI-60 panel; classified as selectively cytostatic.
Supports cell-model endpoint review for basal-like breast cancer.
Qualitative ranking only; no GI50 values accessible.
Triple-negative breast cancer NCI-60 screening Antiproliferative agents

Predicted Drug-Like Physicochemical Profile

Predicted physicochemical properties place 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine within favorable drug-like space: LogP 2.08, polar surface area 41 Ų, zero Rule-of-Five violations, and moderate solubility profile (pH-dependent LogD: -1.00 at pH 5.5, 1.19 at pH 7.4) . These values compare favorably to typical kinase inhibitor leads, which often suffer from high lipophilicity (LogP >5) and poor solubility. By contrast, many marketed piperazinylpyrimidine-based drugs (e.g., imatinib, LogP ~3) exhibit higher lipophilicity [1].

Predicted Drug-Like Profile
Data to verify
LogP 2.08 | PSA 41 Ų | 0 Ro5 violations | LogD (pH 7.4) 1.19. Lower lipophilicity than typical kinase inhibitor leads (LogP >5) and imatinib (LogP ~3).
Supports formulation-compatible selection and oral exposure potential.
Computational prediction; requires experimental confirmation.
Drug-likeness Physicochemical properties Medicinal chemistry design

CCR4 Antagonist Potential

Patent US-9493453-B2 discloses piperazinyl pyrimidine derivatives with CCR4 antagonism, encompassing compounds that share the piperazinylpyrimidine core with 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine [1]. The patent describes assays measuring CCR4 antagonism (IC50 and Kd) for representative examples, though 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine itself is not explicitly listed among the exemplified compounds. Structurally related compounds in BindingDB (e.g., CHEMBL2018961) exhibit CCR4 antagonist IC50 values as low as 91.2 nM [2], providing a benchmark for potential activity.

CCR4 Antagonist Potential
Context-dependent
Scaffold encompassed by CCR4 antagonist patent claims; structurally related compound CHEMBL2018961 exhibits IC50 of 91.2 nM.
Supports hit-expansion and SAR exploration context.
Target compound not directly tested for CCR4 activity.
CCR4 antagonism Chemokine receptor Inflammatory disease

Differentiated Application Scenarios


Mutant-Selective PDGFR/KIT Kinase Probe

Researchers studying oncogenic kinase mutants can utilize this compound as a reference probe. Its reported selective binding to KIT and PDGFRA mutants over wild-type isoforms [1] makes it suitable for dissecting signaling pathways driven by these mutations, as demonstrated in the kinase profiling experiments of Shallal et al. (2011).

Selective Antiproliferative Agent for Basal-Like Breast Cancer

The compound's cytostatic activity against MDA-MB-468, a triple-negative breast cancer cell line, supports its use in preclinical oncology research focused on basal-like breast cancers. Because compound 4 is classified as selectively cytostatic rather than globally cytotoxic [1], it is preferred for studies requiring discrimination between growth arrest and cell death mechanisms.

Medicinal Chemistry Hit Expansion for CCR4 Antagonism

The piperazinylpyrimidine core is claimed in patents covering CCR4 antagonists [2]. 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine serves as a versatile intermediate for synthesizing analogs aimed at inflammatory and allergic diseases, where CCR4 is a validated target. Its favorable predicted drug-like properties facilitate rapid SAR exploration.

Kinase Inhibitor Selectivity Profiling Standard

Given the differential selectivity profiles across compounds within the same piperazinylpyrimidine series (compound 4 vs. 15 vs. 16), this compound can act as a calibration standard in broad kinase selectivity panels [1]. Its inclusion helps benchmark the selectivity window of new chemical entities targeting PDGFR, CK1, or RAF subfamilies.

Application
Selection Property
Validation Focus
Mutant PDGFR / KIT pathway dissection
Mutant-selectivity assay context
Kinase profiling endpoint review
Basal-like breast cancer cell-model studies
Cell-model endpoint review
Cytostatic vs. cytotoxic endpoint discrimination
CCR4 antagonist SAR expansion
Scaffold-based expansion context
Receptor binding assay review
Kinase selectivity panel calibration
Isoform-selectivity context
Selectivity window benchmarking
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